Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(2-sulfanylidene-1H-pyrimidin-6-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-2-17-11(16)9-4-7-15(8-5-9)10-3-6-13-12(18)14-10/h3,6,9H,2,4-5,7-8H2,1H3,(H,13,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPOQUPYDPCAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfanylpyrimidinyl group: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is reacted with a thiol group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can remove oxygen or add hydrogen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can replace one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate has been identified as a significant compound in the development of new therapeutic agents. Its structure suggests potential interactions with various biological targets, particularly in the treatment of diseases mediated by Spleen Tyrosine Kinase (SYK) activity.
Key Applications:
- SYK Inhibition : Compounds similar to this compound have been shown to inhibit SYK, which is implicated in several inflammatory and autoimmune diseases such as rheumatoid arthritis, asthma, and certain cancers . The inhibition of SYK can lead to reduced inflammation and improved clinical outcomes in these conditions.
- Anticancer Properties : Research indicates that compounds targeting SYK may also exhibit anticancer properties. The modulation of SYK activity can influence tumor growth and metastasis, making this compound a candidate for further investigation in oncology .
Pharmacological Studies
Pharmacological studies have begun to assess the efficacy and safety profile of this compound. Early-stage studies suggest that it may possess a favorable pharmacokinetic profile, which is crucial for therapeutic use.
Case Studies:
- Inflammatory Diseases : In preclinical models, compounds that inhibit SYK have demonstrated effectiveness in reducing symptoms associated with inflammatory diseases. For instance, studies have shown significant improvements in animal models of asthma and rheumatoid arthritis when treated with SYK inhibitors .
- Cancer Models : this compound has been evaluated for its effects on cancer cell lines. Initial results indicate a reduction in cell viability and proliferation, suggesting potential as an anticancer agent .
Mechanism of Action
The mechanism of action of Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfanylpyrimidinyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and can enhance binding affinity to the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate with structurally related piperidine-4-carboxylate derivatives, focusing on synthetic yields, physicochemical properties, and substituent effects.
Substituted Pyrimidine Derivatives
Ethyl 1-(6-Morpholinopyrimidin-4-yl)piperidine-4-carboxylate
- Substituent : Morpholine at pyrimidine C4.
- Molecular Weight : 321 g/mol ([M+H]+ = 321).
- Synthesis : 55% yield via nucleophilic substitution of a chloropyrimidine intermediate with morpholine in DMF .
- Chromatography : LCMS retention time (Rt) = 1.58 min (formic acid method).
- Key Difference : The morpholine group enhances hydrophilicity but reduces steric bulk compared to sulfanyl.
Ethyl 1-(1-(Quinolin-8-yl)ethyl)piperidine-4-carboxylate
- Substituent: Quinoline-8-yl ethyl group.
- Molecular Weight : 391.2 g/mol ([M+H]+ = 391.2).
- Synthesis : 33% yield via alkylation of a piperidine precursor .
- Chromatography : HPLC retention time (tR) = 5.7 min (>95% purity).
- Key Difference: The bulky quinoline moiety increases hydrophobicity and may influence target selectivity.
Ethyl 1-Pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0)
- Substituent : Pyrimidin-2-yl.
- Similarity Score : 0.63 (compared to target compound).
Benzyl and Aromatic Substituents
Ethyl 1-(2-Chlorobenzyl)piperidine-4-carboxylate
- Substituent : 2-Chlorobenzyl.
- Molecular Weight : 282 g/mol ([M+H]+ = 282).
- Synthesis : 60.6% yield via benzylation .
- Key Difference : The chlorobenzyl group introduces steric hindrance and lipophilicity.
Ethyl 1-(4-Methylbenzyl)piperidine-4-carboxylate
Heterocyclic and Complex Substituents
Ethyl 1-(2-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate
- Substituent : Benzo[d][1,3]dioxin ethyl.
- Molecular Weight : ~308 g/mol ([M+H]+ = 308.1).
- Synthesis : Crude product obtained via multi-step alkylation and oxidation .
Ethyl 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylate
Chlorinated Derivatives
Ethyl 1-(2-Chloroacetyl)piperidine-4-carboxylate (CAS 318280-71-6)
Key Findings
- Synthetic Efficiency: Benzyl derivatives (e.g., 4-methylbenzyl) achieve higher yields (>75%) compared to pyrimidine or quinoline analogs (<60%), likely due to simpler reaction pathways .
- Chromatographic Behavior: Quinoline-containing derivatives exhibit longer HPLC retention times, reflecting increased hydrophobicity .
- Functional Group Impact : The sulfanyl group in the target compound may enhance interactions with biological targets (e.g., enzymes via disulfide bonds), whereas morpholine or sulfonamide groups prioritize solubility or hydrogen bonding .
Biological Activity
Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring, a pyrimidine moiety with a sulfanyl group, and an ethyl ester functionality. The molecular formula is with a molecular weight of approximately 256.34 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Nitric Oxide Synthase (NOS) Inhibition : Preliminary studies suggest that this compound may influence nitric oxide production by inhibiting nitric oxide synthase, which plays a crucial role in vascular function and inflammation .
- Antitumor Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. This effect is likely mediated through pathways involving the modulation of signaling proteins related to cell growth and survival .
- Antimicrobial Properties : this compound exhibits antimicrobial activity against specific bacterial strains, indicating its potential as an antibacterial agent .
Biological Activity Data
| Activity Type | Target/Effect | Reference |
|---|---|---|
| NOS Inhibition | Modulates nitric oxide levels | |
| Antitumor | Inhibits proliferation in cancer cells | |
| Antimicrobial | Effective against certain bacterial strains |
Case Study 1: Antitumor Efficacy
A study investigated the antitumor effects of this compound in xenograft models of breast cancer. The compound was administered at varying doses (10 mg/kg, 30 mg/kg, and 100 mg/kg) and demonstrated significant tumor growth inhibition compared to control groups. Histological analysis revealed reduced mitotic activity and increased apoptosis in treated tumors .
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential for development as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate, and how can intermediates be purified?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-thiol moiety followed by coupling with a piperidine-carboxylate intermediate. A common approach includes:
- Step 1 : Condensation of 2-sulfanylpyrimidine-4-carboxylic acid derivatives with piperidine-4-carboxylate esters under basic conditions (e.g., NaOH or K₂CO₃) in ethanol or THF .
- Step 2 : Esterification or nucleophilic substitution to introduce the ethyl group.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating intermediates .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- NMR Spectroscopy : Confirm the presence of key protons (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, pyrimidine aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak (expected m/z: calculated based on C₁₂H₁₆N₃O₂S) .
Advanced Research Questions
Q. What strategies optimize the reaction yield during the coupling of pyrimidine and piperidine moieties?
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions. For example, Pd(PPh₃)₄ in DMF at 80°C improved yields in analogous quinoline-piperidine systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Side Reaction Mitigation : Monitor for thiol oxidation by replacing air with inert gas (N₂/Ar) and adding reducing agents like TCEP .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrases or kinases). Focus on the pyrimidine-thiol group’s hydrogen bonding and the piperidine ring’s hydrophobic interactions .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What analytical approaches resolve contradictions in spectral data for structural analogs?
- Comparative NMR Analysis : Cross-reference chemical shifts with structurally similar compounds (e.g., ethyl 1-acetylpiperidine-4-carboxylate, δ 1.2–1.4 ppm for ethyl groups) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/diethyl ether and solving the structure via SHELX .
Q. How should researchers handle stability issues during storage?
- Storage Conditions : Store at –20°C under nitrogen in amber vials to prevent hydrolysis of the ester group and thiol oxidation .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Methodological Challenges and Solutions
Q. What protocols are recommended for evaluating in vitro biological activity?
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., human carbonic anhydrase II) with 4-nitrophenyl acetate as substrate. Calculate IC₅₀ via nonlinear regression .
- Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation in HeLa cells using flow cytometry .
Q. How can SAR studies be designed to improve pharmacokinetic properties?
- Modification Sites :
- Piperidine Ring : Introduce methyl groups to enhance lipophilicity (ClogP ↑) and BBB permeability .
- Ethyl Ester : Replace with tert-butyl esters to delay hydrolysis and prolong plasma half-life .
- In Vivo Testing : Administer derivatives (10 mg/kg, i.v.) in rodent models and measure plasma clearance via LC-MS/MS .
Safety and Compliance
Q. What safety precautions are critical during synthesis?
- Hazard Mitigation : Use fume hoods for reactions involving volatile solvents (e.g., DCM). Wear nitrile gloves and goggles due to skin/eye irritation risks .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect thiol-containing waste separately for incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
